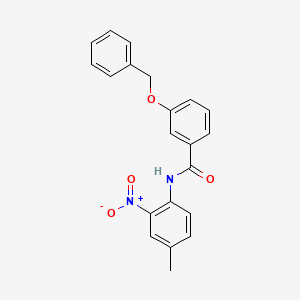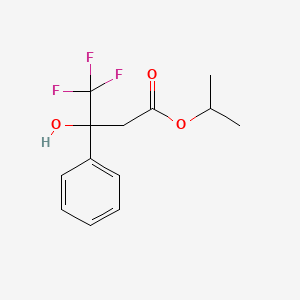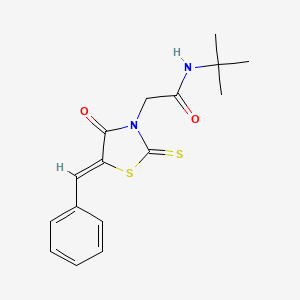
3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPN or N-(4-methyl-2-nitrophenyl)-3-phenylprop-2-enamide. The compound has a molecular formula of C23H19N3O4 and a molecular weight of 409.42 g/mol. The compound has a yellow crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Inhibition of COX-2 enzyme activity has been found to reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments include its anti-inflammatory and anti-cancer properties. The compound has also been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide. Some of these include:
1. Studying the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
2. Investigating the compound's mechanism of action in inhibiting COX-2 enzyme activity.
3. Studying the compound's potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis.
4. Investigating the compound's potential use in combination with other anti-cancer agents for the treatment of cancer.
5. Studying the compound's pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound's mechanism of action involves the inhibition of COX-2 enzyme activity. The compound's advantages in lab experiments include its anti-inflammatory and anti-cancer properties, while its limitations include its limited solubility and potential toxicity at high concentrations. There are several future directions for research on the compound, including its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions, as well as its pharmacokinetics and pharmacodynamics in humans.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction between 4-methyl-2-nitroaniline and benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then subjected to reaction with 3-bromopropiophenone in the presence of palladium acetate and triphenylphosphine. The final product is purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-N-(4-methyl-2-nitrophenyl)benzamide has been studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-10-11-19(20(12-15)23(25)26)22-21(24)17-8-5-9-18(13-17)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWRFDIKWGYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

![(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)


![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5115853.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5115868.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5115880.png)
![4-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115886.png)
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
